![molecular formula C24H25NO3 B2518096 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide CAS No. 1797557-91-5](/img/structure/B2518096.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide" is a derivative of N-(biphenyl-4-yl)methyl acetamides, which have been studied for various pharmacological activities. These compounds are of interest due to their potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and in pain management through their action on sodium channels and opioid receptors, respectively .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an acetamide linkage to a biphenyl moiety with various substituents that influence the compound's pharmacological profile. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . Similarly, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide was achieved through the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a novel Pd/C catalyst . These methods could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized by crystallography and spectroscopic techniques. For example, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide displayed a planar naphthalene ring with staggered methoxy substituents and a side chain oriented to keep the amide and aromatic groups approximately parallel . The molecular structure is crucial for understanding the interaction of these compounds with biological targets, as seen in the molecular docking analysis of an anticancer drug .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups that can participate in various interactions. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, which are important for the compound's biological activity . The reduction of N-(2-methoxy-4-nitrophenyl)acetamide to form N-(4-amino-2-methoxyphenyl)acetamide is an example of a chemical reaction that could be relevant to the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups and the planarity of the aromatic rings can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics . The catalytic hydrogenation process used to synthesize N-(3-Amino-4-methoxyphenyl)acetamide also highlights the importance of reaction conditions in achieving high selectivity and yield, which are critical for the practical application of these compounds .
科学的研究の応用
Synthesis and Inhibition Studies
A study conducted by Saxena et al. (2009) involved the synthesis of acetamide derivatives, which were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in the regulation of insulin and leptin signaling pathways. These derivatives showed promising IC50 values, indicating their potential as antidiabetic agents. This research underscores the importance of acetamide derivatives in medicinal chemistry, especially for conditions like diabetes, by targeting specific enzymes involved in metabolic pathways (Saxena et al., 2009).
Structural Analysis and Self-Assembly
Kalita and Baruah (2010) explored different spatial orientations of amide derivatives, including those related to acetamide structures, on anion coordination. Their research into the structural aspects of these compounds revealed insights into the self-assembly processes through weak interactions, highlighting the significance of molecular geometry in designing compounds with specific functionalities (Kalita & Baruah, 2010).
Herbicide Metabolism and Environmental Impact
Research by Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is crucial for understanding the environmental and health implications of these compounds, providing insights into their biotransformation and potential risks (Coleman et al., 2000).
Co-Crystal and Salt Formation
Karmakar et al. (2009) investigated the crystal structure of co-crystals and salts formed by quinoline derivatives with amide bonds, which are structurally related to the compound . Their findings contribute to the understanding of molecular interactions and the formation of complex structures, which are relevant in the pharmaceutical industry for the design and stabilization of drug compounds (Karmakar et al., 2009).
Anticancer and Pharmacological Assessments
Rani et al. (2016) synthesized novel acetamide derivatives and assessed their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This research highlights the therapeutic potential of acetamide derivatives in addressing various health conditions, including cancer and inflammation, showcasing the diverse applications of these compounds in medicine (Rani et al., 2016).
特性
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-22-10-6-9-21(16-22)23(28-2)17-25-24(26)15-18-11-13-20(14-12-18)19-7-4-3-5-8-19/h3-14,16,23H,15,17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZGHAYUAGIZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

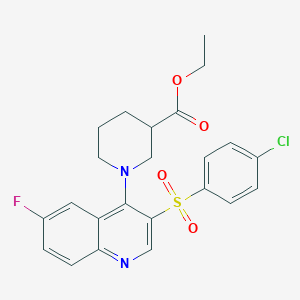
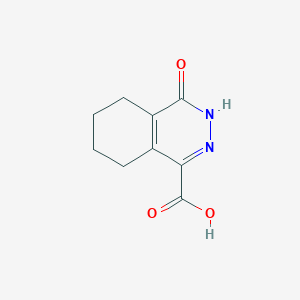
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)
![5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2518017.png)
![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)
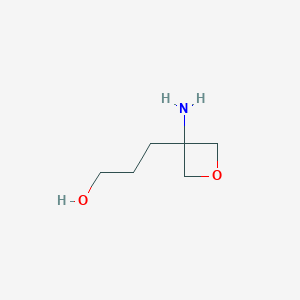
![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)
![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)
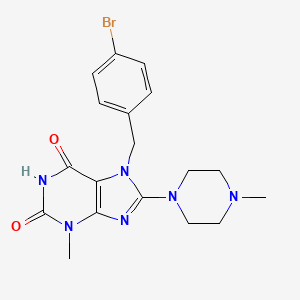

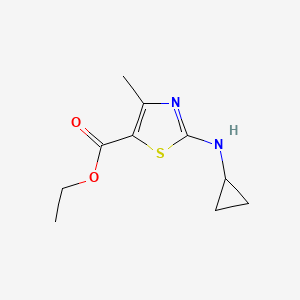

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)